molecular formula C12H17N B1357149 Cyclopentyl(phenyl)methanamine CAS No. 23459-36-1

Cyclopentyl(phenyl)methanamine

Cat. No.: B1357149
CAS No.: 23459-36-1
M. Wt: 175.27 g/mol
InChI Key: PLNFMVFGDNZPJI-UHFFFAOYSA-N
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Description

Cyclopentyl(phenyl)methanamine (CAS 23459-36-1) is a high-purity organic compound with a molecular formula of C12H17N and a molecular weight of 175.27 g/mol . This compound serves as a versatile synthetic intermediate and building block in organic chemistry and pharmaceutical research . Its structure, featuring both cyclopentyl and phenyl substituents, is of significant interest in medicinal chemistry for the development of novel therapeutic agents . Research into similar molecular frameworks has established the importance of cyclopentyl-containing compounds in pharmaceutical development, where the five-membered ring system provides specific conformational and electronic properties that can influence biological activity . Systematic investigations into aralkylamine derivatives like this one explore their potential applications, particularly in the synthesis of compounds with activity on neurological systems . The integration of both cyclopentyl and phenyl substituents in a single molecular framework represents a strategic approach to combining the beneficial properties of both structural elements for probing structure-activity relationships . As a standard material, it is also valuable for method development in analytical chemistry. This product is designated For Research Use Only and is not intended for diagnostic or therapeutic applications , or for human or veterinary use . Researchers should handle this material with appropriate precautions, as it may be harmful if swallowed and cause skin and eye irritation .

Properties

IUPAC Name

cyclopentyl(phenyl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N/c13-12(11-8-4-5-9-11)10-6-2-1-3-7-10/h1-3,6-7,11-12H,4-5,8-9,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLNFMVFGDNZPJI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)C(C2=CC=CC=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40484007
Record name cyclopentyl(phenyl)methanamine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

175.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

23459-36-1
Record name cyclopentyl(phenyl)methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40484007
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name cyclopentyl(phenyl)methanamine
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Preparation Methods

Reaction of Cyclopentyl Methyl Lithium with Bromobenzene Followed by Amination

One of the common synthetic routes involves the reaction of cyclopentyl methyl lithium with bromobenzene to form an intermediate, which is then treated with methylamine to yield cyclopentyl(phenyl)methanamine. This method leverages organolithium reagents for carbon-carbon bond formation, followed by nucleophilic substitution to introduce the amine functionality.

  • Stepwise Reaction:
    • Preparation of cyclopentyl methyl lithium via reaction of cyclopentyl lithium or alkyl lithium reagents.
    • Reaction with bromobenzene to form cyclopentyl(phenyl)methane intermediate.
    • Amination with methylamine to yield the target amine.

Organometallic Route Using Grignard Reagents

Another approach involves the formation of cyclopentyl phenyl ketone as an intermediate, which can be subsequently converted to this compound. The synthesis of cyclopentyl phenyl ketone is typically achieved by:

  • Reacting bromocyclopentane with magnesium chips in tetrahydrofuran (THF) to form cyclopentylmagnesium bromide (Grignard reagent).
  • Subsequent reaction with benzonitrile to afford cyclopentyl phenyl ketone after hydrolysis and work-up.

This intermediate can then be aminated through reductive amination or other amination techniques to produce this compound.

Step Reagents & Conditions Description Notes
1 Cyclopentyl lithium or cyclopentyl methyl lithium Prepared by metalation of cyclopentyl precursors Requires anhydrous, inert atmosphere
2 Bromobenzene Reacted with organolithium reagent at controlled temperature Forms cyclopentyl(phenyl)methane intermediate
3 Methylamine Added to intermediate to substitute and form amine Amination step, typically at mild conditions
4 Work-up Acid-base extraction and purification Yields this compound
Step Reagents & Conditions Description Yield & Purity
1 Magnesium chips + bromocyclopentane in THF Formation of cyclopentylmagnesium bromide (Grignard) Exothermic reaction, temperature control needed
2 Addition of benzonitrile at 48-50°C Nucleophilic addition to form intermediate 5% benzonitrile residual allowed
3 Quenching with hydrochloric acid, pH adjusted to 4-5 Hydrolysis of intermediate to ketone Separation of organic phase
4 Addition of tertiary methyl ether to precipitate solids Filtration and distillation to isolate ketone Product purity > 99%, light yellow liquid

This method achieves high purity cyclopentyl phenyl ketone, which can be further transformed into this compound through reductive amination or other amination methods.

Preparation Route Advantages Limitations Typical Yield & Purity
Organolithium reaction with bromobenzene + methylamine Direct amination, relatively straightforward Requires handling of sensitive organolithium reagents, moisture sensitive Moderate to high yield, high purity
Grignard reagent formation + reaction with benzonitrile + hydrolysis High purity intermediate, scalable Requires strict anhydrous conditions, temperature control High yield (>90%), purity >99%
  • The organolithium method provides a direct route to this compound but demands stringent moisture-free conditions and careful temperature control due to the reactivity of organolithium reagents.
  • The Grignard reagent approach, although more complex, offers a robust pathway to a high-purity ketone intermediate, which can be converted to the amine with established amination techniques.
  • Both methods require careful quenching and work-up steps to prevent side reactions and ensure product purity.
  • Predicted physicochemical data for this compound include a molar mass of 175.28 g/mol, density approximately 1.022 g/cm³, and boiling point around 275 °C, which are consistent with the properties of the synthesized compound.

The preparation of this compound primarily involves:

  • The use of organolithium reagents reacting with bromobenzene followed by amination.
  • The synthesis of cyclopentyl phenyl ketone via Grignard reagent chemistry, followed by amination.

Each method has its operational considerations related to reagent sensitivity, reaction conditions, and purification steps. The choice of method depends on the scale, available equipment, and desired purity. Both routes are well-documented and supported by patent literature and chemical databases, ensuring reliable and reproducible synthesis protocols.

Chemical Reactions Analysis

Cyclopentyl(phenyl)methanamine undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4), reducing agents like LiAlH4, and various halogenating agents. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C₁₂H₁₈ClN
  • Molecular Weight : 211.73 g/mol
  • Structure : The compound features a cyclopentyl group attached to a phenyl group, which influences its chemical reactivity and biological interactions.

Chemistry

Cyclopentyl(phenyl)methanamine serves as an important intermediate in organic synthesis. Its applications include:

  • Synthesis of Pharmaceuticals : It is utilized in the development of various pharmaceutical compounds, including antidepressants and cognitive enhancers .
  • Dyes Production : The compound is involved in the synthesis of dyes due to its structural properties .

Biology

The compound's unique structure allows it to interact with biological systems, making it a valuable tool for research:

  • Biological Activity Studies : Investigations into its interactions with neurotransmitter systems suggest potential roles in treating neurological disorders .
  • Molecular Target Interaction : Research indicates that it may modulate serotonin and norepinephrine levels, which are critical for mood regulation .

Medicine

In the medical field, this compound is explored for its therapeutic potentials:

  • Antidepressant Properties : Preliminary studies indicate that derivatives of this compound may exhibit antidepressant-like effects by influencing neurotransmitter levels .
  • Cognitive Enhancement : Its potential as a cognitive enhancer is under investigation, particularly regarding memory improvement .

Industry

The compound finds applications in the industrial sector:

  • Raw Material Production : It is used as a raw material for producing specialty chemicals and materials .
  • Research Chemicals : this compound is also employed in the synthesis of various research chemicals .

Case Studies and Research Findings

Recent studies have focused on the synthesis and biological evaluation of this compound and its derivatives:

  • Structure-Activity Relationship Studies :
    • Investigations into how structural changes affect biological activity have been crucial for developing new therapeutic agents.
  • Anticancer Activity :
    • Some derivatives have shown promising results in inhibiting cancer cell growth, warranting further exploration in preclinical models .
  • Oxidation and Reduction Reactions :
    • The compound can undergo various chemical reactions, including oxidation to form ketones or aldehydes, which can be useful in synthesizing other biologically active compounds .

Mechanism of Action

The mechanism of action of cyclopentyl(phenyl)methanamine involves its interaction with specific molecular targets and pathways. As an amine, it can act as a base, accepting protons and participating in acid-base reactions. The compound’s effects are mediated through its ability to form hydrogen bonds and interact with various receptors and enzymes, influencing biochemical pathways .

Comparison with Similar Compounds

Substituent Variations and Molecular Properties

Compound Name Molecular Formula CAS Number Key Substituents Molecular Weight (g/mol)
Cyclopentyl(phenyl)methanamine C₁₂H₁₇N 17511-89-6 Phenyl, cyclopentyl 175.27
(3-Cyclopropylphenyl)methanamine C₁₀H₁₃N Not provided Cyclopropyl, phenyl 147.22
(1-(3-Chlorophenyl)cyclopropyl)methanamine C₁₀H₁₂ClN 115816-31-4 Chlorophenyl, cyclopropyl 181.66
[2-(Cyclopentyloxy)-4-methylphenyl]methanamine C₁₃H₁₉NO 1250167-62-4 Cyclopentyloxy, methylphenyl 205.30
Cyclopentyl(5-methylfuran-2-yl)methanamine C₁₁H₁₇NO Not provided 5-Methylfuran, cyclopentyl 179.26

Key Observations :

  • Substitution of the phenyl group with heterocycles (e.g., 5-methylfuran in ) reduces molecular weight but may alter lipophilicity and bioavailability.
  • Cyclopentyloxy substituents () introduce steric bulk, which could influence metabolic stability .

Key Takeaways :

  • Fire Hazards: Cyclopentylamine derivatives necessitate alcohol-resistant foam for extinction, unlike non-flammable phenyl-substituted analogs .

Biological Activity

Cyclopentyl(phenyl)methanamine, particularly in its hydrochloride form, has garnered attention in pharmacological research due to its potential biological activity and interactions with various biological molecules. This article delves into the biological activity of this compound, exploring its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by the presence of a cyclopentyl group attached to a phenyl group via a methanamine linkage. Its molecular formula is C12H17NC_{12}H_{17}N with a molecular weight of approximately 189.27 g/mol. The compound exists predominantly in its hydrochloride salt form, which enhances its solubility in aqueous environments, facilitating biological studies.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as receptors and enzymes. Research indicates that it may function as an agonist or antagonist, modulating various biochemical pathways:

  • Neurotransmitter Modulation : Preliminary studies suggest that this compound may influence serotonin and norepinephrine levels, potentially leading to antidepressant-like effects.
  • Fatty Acid Synthase Inhibition : Similar compounds have been identified as inhibitors of fatty acid synthase (FAS), which plays a crucial role in lipid metabolism. Inhibition of FAS could lead to reduced food intake and beneficial metabolic effects, particularly in tissues with high metabolic activity .

Biological Activity Overview

The following table summarizes key findings related to the biological activity of this compound:

Activity Description References
Antidepressant-like Effects Modulates serotonin and norepinephrine levels; potential for treating depression.
Cognitive Enhancement May improve memory and cognitive functions through neurotransmitter interactions.
Inhibition of Fatty Acid Synthase Potential role in reducing food intake and influencing metabolic pathways.
Anticancer Potential Investigated for cytotoxic effects against various cancer cell lines (e.g., liver, breast).

Antidepressant-like Effects

Research has indicated that this compound exhibits antidepressant-like properties by enhancing neurotransmitter levels. A study highlighted the compound's ability to improve mood-related behaviors in animal models, suggesting its potential application in treating mood disorders.

Anticancer Activity

A series of studies focused on the anticancer effects of this compound derivatives demonstrated significant cytotoxicity against human cancer cell lines such as Huh7 (liver), HCT116 (colon), and MCF7 (breast). These findings point toward the compound's potential as a therapeutic agent in oncology .

Fatty Acid Synthase Inhibition

Investigations into similar compounds have shown their capacity to inhibit fatty acid synthase, which is crucial for lipid synthesis. This inhibition is associated with reduced appetite and could have implications for obesity treatment .

Q & A

Q. What are the recommended synthetic routes for Cyclopentyl(phenyl)methanamine in academic research?

this compound can be synthesized via multi-step protocols involving reductive amination or nucleophilic substitution. For example:

  • Reductive amination : React cyclopentylphenyl ketone with ammonia under hydrogenation conditions (e.g., H₂, Pd/C in ethanol) to yield the primary amine .
  • Nucleophilic substitution : Use cyclopentyl halides or mesylates (e.g., MsCl with Et₃N in CH₂Cl₂) to functionalize phenylmethanamine precursors, followed by deprotection under acidic or basic conditions .
  • Purification typically involves column chromatography or recrystallization.

Q. What safety protocols should be followed when handling this compound?

  • Personal protective equipment (PPE) : Wear nitrile gloves, chemical-resistant lab coats, and safety goggles. Inspect gloves for defects before use .
  • Ventilation : Use fume hoods to avoid inhalation of vapors, as amines can irritate mucous membranes .
  • Skin exposure mitigation : Assume potential skin absorption based on structural analogs; wash hands immediately after handling .
  • Waste disposal : Segregate amine-containing waste and consult institutional guidelines for hazardous chemical disposal .

Q. How can researchers characterize the purity and structure of this compound?

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to confirm cyclopentyl and phenyl group connectivity (e.g., δ ~2.5 ppm for cyclopentyl protons, aromatic signals at δ 7.2–7.4 ppm).
  • Mass Spectrometry (MS) : High-resolution MS to verify molecular ion peaks (e.g., [M+H]⁺ for C₁₂H₁₇N).
  • High-Performance Liquid Chromatography (HPLC) : Use reverse-phase columns (C18) with UV detection to assess purity (>95% typically required for pharmacological studies).

Advanced Research Questions

Q. How can conflicting toxicity data for this compound derivatives be resolved?

  • Comparative hazard assessment : Cross-reference safety data sheets (SDS) from multiple suppliers (e.g., Fluorochem Ltd. vs. Combi-Blocks) to identify inconsistencies in classification (e.g., "no known hazard" vs. skin absorption risks) .
  • In vitro toxicity screening : Perform MTT assays on human cell lines (e.g., HEK293) to evaluate cytotoxicity. Use Ames tests for mutagenicity if structural alerts (e.g., aromatic amines) are present .

Q. What strategies optimize the yield of this compound in multi-step syntheses?

  • Catalyst optimization : Compare Pd/C with Raney Ni for reductive amination; Pd/C often provides higher selectivity for primary amines .
  • Reaction solvent tuning : Replace ethanol with methanol or THF to improve solubility of intermediates .
  • Temperature control : Lower reaction temperatures (e.g., 0–5°C) during mesylation steps to minimize side reactions .

Q. How can computational methods aid in predicting the pharmacological activity of this compound?

  • Molecular docking : Use AutoDock Vina to model interactions with target receptors (e.g., serotonin or dopamine transporters) based on structural analogs like phenylmethyl amines .
  • ADMET prediction : Employ tools like SwissADME to estimate bioavailability, blood-brain barrier penetration, and metabolic stability from the compound’s logP and topological polar surface area .

Q. What experimental approaches validate the stereochemical stability of this compound derivatives?

  • Chiral HPLC : Resolve enantiomers using columns like Chiralpak IA or IB to assess racemization under storage or physiological conditions .
  • Dynamic NMR : Monitor coalescence of diastereotopic proton signals at varying temperatures to determine energy barriers to stereochemical inversion .

Methodological Considerations for Data Contradictions

  • Case study : If one SDS classifies the compound as non-hazardous while another highlights skin absorption risks , researchers should:
    • Verify batch-specific impurities via GC-MS.
    • Conduct patch tests on ex vivo skin models to quantify permeation rates.
    • Adopt the precautionary principle (e.g., assume hazard until disproven) .

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